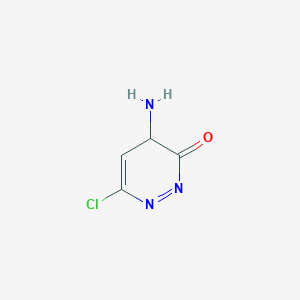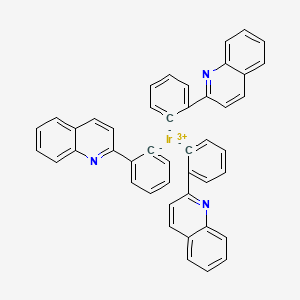
Tris(2-phenylquinoline)iridium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-phenylquinoline)iridium(III) is a coordination compound with the chemical formula C₄₅H₃₀IrN₃. It is known for its luminescent properties and is widely used in organic light-emitting diodes (OLEDs) as a phosphorescent emitter. The compound exhibits high photoluminescence efficiency and stability, making it a valuable material in the field of optoelectronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-phenylquinoline)iridium(III) typically involves the reaction of iridium(III) chloride with 2-phenylquinoline in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere, often using argon, and requires elevated temperatures to proceed efficiently. The product is then purified through recrystallization or sublimation to achieve high purity .
Industrial Production Methods: Industrial production of Tris(2-phenylquinoline)iridium(III) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Tris(2-phenylquinoline)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the 2-phenylquinoline ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) species, while reduction can produce iridium(I) complexes .
Aplicaciones Científicas De Investigación
Tris(2-phenylquinoline)iridium(III) has a wide range of applications in scientific research:
Mecanismo De Acción
The luminescent properties of Tris(2-phenylquinoline)iridium(III) arise from its ability to undergo intersystem crossing from the excited singlet state to the triplet state, followed by phosphorescent emission. The compound’s molecular structure allows for efficient spin-orbit coupling, facilitating this process. The primary molecular targets are the electronic states of the iridium center and the surrounding ligands, which participate in the emission of light .
Comparación Con Compuestos Similares
Tris(2-phenylpyridine)iridium(III): Another widely used phosphorescent emitter in OLEDs, known for its green emission.
Tris(2-phenylisoquinoline)iridium(III): Similar in structure but with different photophysical properties, often used for red emission.
Uniqueness: Tris(2-phenylquinoline)iridium(III) is unique due to its specific emission wavelength and high photoluminescence efficiency. Its ability to produce orange-red light with high stability makes it particularly valuable for certain OLED applications .
Propiedades
Fórmula molecular |
C45H30IrN3 |
|---|---|
Peso molecular |
805.0 g/mol |
Nombre IUPAC |
iridium(3+);2-phenylquinoline |
InChI |
InChI=1S/3C15H10N.Ir/c3*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h3*1-6,8-11H;/q3*-1;+3 |
Clave InChI |
QZWVPOKJCQQRHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



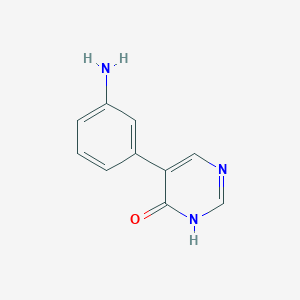
![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)
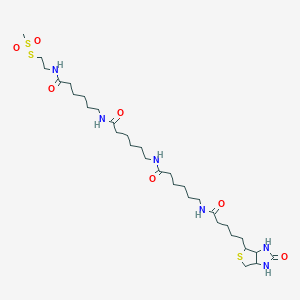


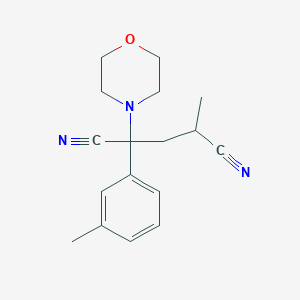
![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12314754.png)
![[2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B12314760.png)

![N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide](/img/structure/B12314788.png)
